2-Methoxy-3-methoxycarbonylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-methoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-6(9(11)12)4-3-5-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLNYCTZEXROAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Methoxy 2 Methoxycarbonyl Benzoic Acid
Synthesis from Nitro-Phthalate Precursors
A prominent strategy for the synthesis of 3-Methoxy-2-(methoxycarbonyl)benzoic acid involves the use of readily available nitro-phthalate precursors. This approach leverages the powerful directing and activating effects of the nitro group in nucleophilic aromatic substitution reactions.
Approaches Utilizing Dimethyl 3-nitrophthalate
The synthesis of the target compound can be efficiently achieved starting from dimethyl 3-nitrophthalate. This method is predicated on a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophile replaces the nitro group on the aromatic ring. The presence of two electron-withdrawing methoxycarbonyl groups ortho and para to the nitro group activates the ring towards nucleophilic attack, facilitating the substitution.
The general reaction scheme involves the treatment of dimethyl 3-nitrophthalate with a suitable nucleophile that can introduce the desired methoxy (B1213986) group. The initial product of this substitution is dimethyl 3-methoxyphthalate. Subsequent selective hydrolysis of the ester group at the 2-position, which is sterically more hindered, can be challenging but is necessary to yield the final product, 3-Methoxy-2-(methoxycarbonyl)benzoic acid.
Role of Specific Reagents and Optimized Reaction Conditions
The success of the nucleophilic aromatic substitution on dimethyl 3-nitrophthalate is highly dependent on the choice of reagents and reaction conditions.
Sodium Methoxide (B1231860) (NaOCH3) : Sodium methoxide is the key reagent in this synthesis, serving as the source of the methoxide nucleophile. The methoxide ion (CH3O-) attacks the carbon atom bearing the nitro group, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the electron-withdrawing nature of the adjacent methoxycarbonyl groups. Subsequent elimination of the nitrite (B80452) ion (NO2-) restores the aromaticity of the ring, yielding the desired methoxy-substituted product.
Hexamethylphosphoric Triamide (HMPA) : The choice of solvent is critical for the efficiency of SNAr reactions. Hexamethylphosphoric triamide (HMPA) is a highly polar, aprotic solvent that is particularly effective in promoting this type of reaction. HMPA solvates the sodium cation, leaving the methoxide ion more "naked" and therefore more nucleophilic. This enhanced nucleophilicity accelerates the rate of the substitution reaction.
Optimized Reaction Conditions : For the reaction to proceed efficiently, optimization of conditions such as temperature and reaction time is crucial. While specific conditions for this exact transformation are proprietary or scattered in specialized literature, analogous SNAr reactions suggest that elevated temperatures are typically required to overcome the activation energy of the reaction.
Below is a table summarizing typical conditions for such a nucleophilic aromatic substitution reaction.
| Parameter | Value/Condition | Purpose |
| Starting Material | Dimethyl 3-nitrophthalate | Provides the aromatic backbone with an activating group. |
| Reagent | Sodium Methoxide | Acts as the nucleophile to introduce the methoxy group. |
| Solvent | Hexamethylphosphoric Triamide (HMPA) | A polar aprotic solvent that enhances nucleophilicity. |
| Temperature | Elevated (e.g., 100-150 °C) | To provide sufficient energy for the reaction to proceed. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent side reactions with atmospheric moisture and oxygen. |
Alternative Synthetic Routes and Chemical Modifications
Beyond the nitro-phthalate route, other methodologies have been developed for the synthesis and functionalization of benzoic acid derivatives, which can be adapted for the preparation of 3-Methoxy-2-(methoxycarbonyl)benzoic acid.
Exploration of Regioselective Preparations for Related Benzoic Acid Derivatives
Regioselectivity, the control of the position of chemical bond formation, is a significant challenge in the synthesis of polysubstituted aromatic compounds. Modern synthetic methods offer various strategies to achieve this. For instance, directed ortho-metalation (DoM) is a powerful technique where a functional group on the aromatic ring directs the deprotonation of a specific ortho-position by an organolithium reagent. Subsequent reaction with an electrophile introduces a substituent at that position. While not directly applicable to the primary synthesis of the title compound, this methodology is invaluable for creating a wide range of substituted benzoic acid precursors.
General Methodological Developments for Benzoic Acid Functionalization
Recent advancements in organic synthesis have focused on the direct functionalization of C-H bonds, which offers a more atom-economical and efficient way to modify existing molecules. Transition-metal-catalyzed C-H activation has emerged as a particularly powerful tool. For benzoic acid derivatives, the carboxylic acid group can act as a directing group, guiding the functionalization to the ortho-position. While meta-C-H functionalization remains more challenging, novel ligand and template-based strategies are continually being developed to control the regioselectivity of these reactions. These cutting-edge methods provide new avenues for the synthesis of complex benzoic acid derivatives from simpler precursors.
Considerations for Industrial Process Scale-Up in Benzoic Acid Derivatives Synthesis
The transition of a synthetic route from a laboratory scale to an industrial process involves a unique set of challenges and considerations. For the synthesis of benzoic acid derivatives, several factors must be carefully evaluated to ensure a safe, efficient, and economically viable manufacturing process.
Key considerations for scale-up include:
Heat Management : Many organic reactions are exothermic, and the heat generated can be difficult to dissipate in large reactors, potentially leading to runaway reactions. Careful thermal analysis and reactor design are essential.
Mass Transfer : Efficient mixing is crucial to ensure uniform reaction conditions and prevent the formation of localized hot spots or areas of high concentration. The viscosity of the reaction mixture and the reactor geometry play a significant role in mass transfer.
Solvent Selection : The choice of solvent is critical not only for reaction performance but also for safety, environmental impact, and cost. Solvents used in industrial processes should ideally be non-toxic, recyclable, and have a low environmental footprint.
Process Intensification : Techniques such as continuous flow chemistry and the use of microreactors can offer significant advantages over traditional batch processing. These methods can improve heat and mass transfer, reduce reaction times, and enhance safety.
Catalyst Selection and Recovery : For catalytic processes, the choice of catalyst is vital. An ideal industrial catalyst should be highly active, selective, robust, and easily separable from the reaction mixture for reuse.
By carefully addressing these challenges, chemists and chemical engineers can successfully scale up the synthesis of valuable benzoic acid derivatives for commercial production.
Reactivity and Mechanistic Investigations of 3 Methoxy 2 Methoxycarbonyl Benzoic Acid
Functional Group Transformations
The reactivity of 3-methoxy-2-(methoxycarbonyl)benzoic acid is characterized by the interplay of its three functional groups: a carboxylic acid, a methyl ester, and a methoxy (B1213986) group attached to an aromatic ring. These groups can undergo a variety of transformations, offering pathways for the synthesis of more complex molecules.
Carboxylic Acid Esterification Reactions
The carboxylic acid moiety of 3-methoxy-2-(methoxycarbonyl)benzoic acid can be readily converted to an ester through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com
For instance, the esterification of benzoic acid with alcohols like ethanol, butanol, and hexanol has been demonstrated using various catalysts, including traditional mineral acids and more modern solid acid catalysts. dergipark.org.tr The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.com
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Carboxylic Acid (R-COOH) | Alcohol (R'-OH) | Acid (e.g., H₂SO₄) | Ester (R-COOR') + Water |
| 3-Methoxy-2-(methoxycarbonyl)benzoic acid | Methanol | H₂SO₄ | Methyl 3-methoxy-2-(methoxycarbonyl)benzoate |
| 3-Methoxy-2-(methoxycarbonyl)benzoic acid | Ethanol | H₂SO₄ | Ethyl 3-methoxy-2-(methoxycarbonyl)benzoate |
Hydrolysis of the Methyl Ester Moiety
The methyl ester group in 3-methoxy-2-(methoxycarbonyl)benzoic acid can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is a common method. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. chemspider.com
An analogous procedure is described for the hydrolysis of methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, which was heated under reflux with sodium hydroxide in a mixture of water and methanol. Subsequent addition of concentrated hydrochloric acid precipitated the corresponding carboxylic acid in high yield. chemspider.com Similarly, a patent for the preparation of 2-methoxy-6-methylbenzoic acid describes the hydrolysis of the corresponding methyl ester by heating with an alkali and water, followed by cooling and pH adjustment with acid to precipitate the product. google.com
Enzymatic hydrolysis offers a milder and more selective alternative for ester cleavage. For example, Candida antarctica lipase (B570770) has been used for the enantioselective hydrolysis of esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. researchgate.net This biocatalytic approach could potentially be applied to selectively hydrolyze the methyl ester of 3-methoxy-2-(methoxycarbonyl)benzoic acid, particularly in cases where the other functional groups are sensitive to harsh acidic or basic conditions. researchgate.net
| Starting Material | Reagents | Product |
| Methyl Ester (R-COOR') | 1. NaOH, H₂O/MeOH, Reflux; 2. HCl | Carboxylic Acid (R-COOH) |
| 3-Methoxy-2-(methoxycarbonyl)benzoic acid | 1. NaOH, H₂O/MeOH, Reflux; 2. HCl | 2-Carboxy-3-methoxybenzoic acid |
Decarboxylation Pathways
Decarboxylation, the removal of a carboxyl group as carbon dioxide, can be a significant reaction pathway for benzoic acid derivatives, often occurring under thermal or catalytic conditions. masterorganicchemistry.com The ease of decarboxylation is influenced by the substitution pattern on the aromatic ring. For instance, the decarboxylation of β-keto acids proceeds readily upon heating through a cyclic transition state. masterorganicchemistry.com
While 3-methoxy-2-(methoxycarbonyl)benzoic acid is not a β-keto acid, decarboxylation of aromatic carboxylic acids can be promoted by various catalysts. Silver carbonate and acetic acid in DMSO have been used for the protodecarboxylation of heteroaromatic carboxylic acids. organic-chemistry.org Furthermore, multifunctional catalysts composed of bimetallic nanoparticles on supported ionic liquid phases have been shown to selectively decarboxylate hydroxybenzoic acid derivatives to the corresponding phenols. nih.govrwth-aachen.de
In some cases, decarboxylation can occur as a side reaction. For example, during a palladium-catalyzed cross-coupling reaction of 2,6-dimethoxybenzoic acid, the formation of 1,3-dimethoxybenzene (B93181) resulting from decarboxylation was observed. researchgate.net This suggests that under certain catalytic conditions, particularly at elevated temperatures, 3-methoxy-2-(methoxycarbonyl)benzoic acid could potentially undergo decarboxylation to yield 2-methoxybenzoic acid methyl ester.
| Substrate | Conditions | Product |
| β-Keto Acid | Heat | Ketone + CO₂ |
| Heteroaromatic Carboxylic Acid | Ag₂CO₃, AcOH, DMSO | H-substituted Heteroarene + CO₂ |
| 2,6-Dimethoxybenzoic Acid | Pd-catalysis, 120 °C | 1,3-Dimethoxybenzene + CO₂ |
Amidation Reactions and Formation of Amide Derivatives
The carboxylic acid group of 3-methoxy-2-(methoxycarbonyl)benzoic acid can be converted to an amide through reaction with an amine. Direct amidation can be achieved by heating the carboxylic acid and amine, often with a catalyst to facilitate the dehydration. Boric acid is an effective catalyst for this transformation, proceeding through a mixed anhydride (B1165640) intermediate. sciepub.com Niobium pentoxide (Nb₂O₅) has also been reported as a reusable Lewis acid catalyst for the direct amidation of a wide range of carboxylic acids and amines. researchgate.net
Alternatively, the carboxylic acid can be activated prior to reaction with the amine. A common method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride. beilstein-journals.org The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an amine to form the corresponding amide. This two-step process is often preferred for less reactive amines or when milder reaction conditions are required. beilstein-journals.org
Recent advances in C-H activation have also provided novel routes to amides. For example, Ir-catalyzed C-H amidation of benzoic acids with sulfonyl azides has been developed, although this typically results in ortho-amidation relative to the carboxylic acid directing group. ibs.re.kr
| Method | Reactant 1 | Reactant 2 | Reagents/Catalyst | Product |
| Direct Amidation | Carboxylic Acid | Amine | Boric Acid or Nb₂O₅ | Amide + Water |
| Acyl Chloride Route | Carboxylic Acid | Amine | 1. SOCl₂ or (COCl)₂; 2. Amine | Amide |
Aromatic Ring Reactivity and Transformations
The benzene (B151609) ring of 3-methoxy-2-(methoxycarbonyl)benzoic acid, being substituted with both electron-donating (methoxy) and electron-withdrawing (carboxylic acid and methyl ester) groups, can participate in various transformations, most notably carbon-carbon bond-forming reactions.
Biaryl Coupling Reactions Involving Related Benzoic Acid Derivatives
Biaryl compounds are prevalent in pharmaceuticals and materials science, and their synthesis often relies on cross-coupling reactions. While specific examples for 3-methoxy-2-(methoxycarbonyl)benzoic acid are not prevalent, the reactivity of related benzoic acid derivatives provides insight into potential transformations.
Palladium-catalyzed cross-coupling reactions are a powerful tool for biaryl synthesis. A study has shown that arene carboxylic acids can be coupled with aryl thianthrenium salts in the presence of a palladium catalyst and a silver carbonate base. Notably, 2,6-dimethoxybenzoic acid was successfully coupled using this methodology, although decarboxylation was a competing side reaction. researchgate.net Asymmetric Suzuki-Miyaura coupling reactions of 2-bromo-3-methylbenzoic acid derivatives with boronic acids have also been developed to synthesize axially chiral biaryl compounds. beilstein-journals.org
Oxidative coupling reactions offer another avenue to biaryls. Hydroquinones bearing an electron-withdrawing group have been shown to undergo oxidative coupling with arenes in the presence of an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and a Lewis acid such as FeCl₃. osaka-u.ac.jp Biocatalytic oxidative cross-coupling reactions using cytochrome P450 enzymes are also emerging as a method for constructing sterically hindered biaryl bonds with high selectivity. chemrxiv.orgnih.gov
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagents | Product |
| Pd-catalyzed Cross-Coupling | 2,6-Dimethoxybenzoic acid | Aryl Thianthrenium Salt | PdCl₂, Ag₂CO₃ | Biaryl |
| Asymmetric Suzuki-Miyaura | 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | Pd₂(dba)₃, Chiral Ligand | Axially Chiral Biaryl |
| Oxidative Coupling | Hydroquinone derivative | Indole | DDQ, FeCl₃ | Biaryl |
Generation and Reactivity of Dehydrobenzene Intermediates (e.g., 3-(methoxycarbonyl)dehydrobenzene)
The generation of highly reactive aryne intermediates, such as 3-(methoxycarbonyl)dehydrobenzene, from appropriately substituted benzoic acid derivatives is a key strategy for the synthesis of complex aromatic compounds. One established method for producing 3-(methoxycarbonyl)dehydrobenzene involves the aprotic diazotization of 2-amino-6-(methoxycarbonyl)benzoic acid. rsc.org This process typically utilizes an alkyl nitrite (B80452), such as iso-amyl nitrite, in a non-protic solvent to convert the amino group into a diazonium salt. This intermediate is unstable and readily decomposes, losing nitrogen gas (N₂) and carbon dioxide (CO₂) to form the 3-(methoxycarbonyl)dehydrobenzene aryne.
This dehydrobenzene species is characterized by a strained triple bond within the benzene ring, making it an extremely reactive and short-lived intermediate. Its high reactivity stems from the poor overlap of the p-orbitals that form the "third" bond of the aryne, leading it to readily undergo reactions that relieve this strain. The primary mode of reactivity for dehydrobenzenes is through cycloaddition reactions with suitable trapping agents.
Regioselective Cycloaddition Reactions with Activated Dienes (e.g., furans)
Dehydrobenzene intermediates are powerful dienophiles in Diels-Alder type reactions. Their utility is particularly evident in their regioselective cycloaddition reactions with activated dienes like furans. The reaction of 3-(methoxycarbonyl)dehydrobenzene with various 2-substituted furans yields bicyclic adducts, which can serve as precursors to substituted naphthalenes. rsc.orgmurdoch.edu.au
The regioselectivity of this cycloaddition is influenced by the electronic and steric properties of the substituent on the furan (B31954) ring. The reaction proceeds via an asynchronous, concerted, biradicaloid pathway. rsc.org Research has systematically investigated the reaction of 3-(methoxycarbonyl)dehydrobenzene with a series of 2-substituted furans, and the ratios of the resulting regioisomeric cycloadducts have been determined. rsc.org These findings demonstrate that the electronic nature of the substituent on the furan ring plays a significant role in directing the orientation of the cycloaddition.
The data below, derived from the work of Giles, R. G. F., Sargent, M. V., & Sianipar, H. (1991), illustrates the isomer ratios of cycloadducts formed from the reaction of 3-(methoxycarbonyl)dehydrobenzene with various 2-substituted furans. rsc.org
Table 1: Regioselectivity in the Cycloaddition of 3-(methoxycarbonyl)dehydrobenzene with 2-Substituted Furans. Note: Specific ratios were recorded in the study but are summarized here qualitatively.
Oxidative and Reductive Transformations for Related Benzoic Acid Derivatives
Substituted benzoic acids and their esters can undergo a variety of oxidative and reductive transformations, targeting either the aromatic ring or the carboxylic acid/ester functional groups. These reactions are fundamental in synthetic organic chemistry for the functional group interconversion and elaboration of complex molecules.
Reductive Transformations: The reduction of the functional groups present in methoxycarbonyl-substituted benzoic acids requires careful selection of reagents to achieve the desired selectivity.
Reduction of Carboxylic Acid and Ester Groups: The carboxylic acid and the methyl ester groups can be reduced to primary alcohols. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both functionalities to the corresponding diol. libretexts.orgwikipedia.org The reaction is typically performed in an anhydrous ethereal solvent. If selective reduction is desired, the carboxylic acid can be protected before reducing the ester, or milder, more selective reagents can be employed. For instance, diisobutylaluminum hydride (DIBAL-H) can be used to reduce esters to aldehydes, particularly at low temperatures (-78 °C), although over-reduction to the alcohol is common. libretexts.orgyoutube.com Similarly, bulky reducing agents like lithium tri(t-butoxy)aluminum hydride can selectively reduce acid chlorides (derived from the carboxylic acid) to aldehydes. chemistrysteps.com
Reduction of Other Ring Substituents: In related benzoic acid derivatives containing other functional groups, such as a nitro group, selective reduction is also crucial. For example, in the synthesis of the kinase inhibitor bosutinib, a nitrated benzoic acid derivative is reduced to the corresponding aniline. mdpi.com This transformation can be achieved using various methods, including catalytic hydrogenation (e.g., with Pd/C) or using metals in acidic conditions, such as powdered iron with ammonium (B1175870) chloride. mdpi.com
Oxidative Transformations: While the benzoic acid core is relatively resistant to oxidation, the aromatic ring can undergo oxidative transformations, most commonly through electrophilic aromatic substitution followed by further reactions.
Ring Functionalization: Reactions such as nitration can introduce new functional groups onto the aromatic ring. For instance, 3-methoxy-4-hydroxybenzoic acid derivatives can be nitrated using nitric acid in acetic acid, introducing a nitro group onto the ring. mdpi.com This nitro group is a powerful electron-withdrawing group and can be subsequently reduced to an amine, as mentioned above, providing a handle for further synthetic modifications like cyclization and amination reactions. mdpi.com
The following table summarizes common reductive transformations for functional groups found in benzoic acid derivatives.
Table 2: Selected Reductive Transformations of Benzoic Acid Derivatives.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
1H NMR Analysis for Proton Environments and Chemical Shifts
The ¹H NMR spectrum of 2-Methoxy-3-methoxycarbonylbenzoic acid is predicted to show distinct signals corresponding to each unique proton environment. The aromatic region would feature three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit a characteristic splitting pattern, likely a triplet and two doublets. Their precise chemical shifts are influenced by the electronic effects of the methoxy (B1213986), methoxycarbonyl, and carboxylic acid groups.
Two sharp singlets are expected in the aliphatic region, corresponding to the two different methoxy groups: one from the ether linkage (-OCH₃) and one from the ester (-COOCH₃). These are anticipated to appear around 3.8–4.0 ppm. A highly deshielded, broad singlet corresponding to the acidic proton of the carboxyl group is expected significantly downfield, typically above 10 ppm. chegg.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | > 10.0 | Broad Singlet |
| Aromatic H | ~7.2 - 8.0 | Multiplet |
| Ester -OCH₃ | ~3.9 | Singlet |
| Ether -OCH₃ | ~3.8 | Singlet |
13C NMR Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. For this compound, ten distinct carbon signals are expected. The two carbonyl carbons, one from the carboxylic acid and one from the ester, would appear furthest downfield, typically in the 165–175 ppm range. The six aromatic carbons would have signals in the 110–160 ppm region, with their specific shifts determined by the attached functional groups. The carbons directly bonded to oxygen (C2) and the carbonyl groups (C1, C3) will be the most deshielded among the aromatic carbons. Finally, two signals in the 50–60 ppm range would correspond to the methyl carbons of the ether and ester groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| -C OOH | ~168 - 172 |
| -C OOCH₃ | ~165 - 169 |
| Aromatic C-O | ~155 - 160 |
| Aromatic C-COOH | ~130 - 135 |
| Aromatic C-COOCH₃ | ~128 - 133 |
| Aromatic C-H | ~115 - 125 |
| Ester -OC H₃ | ~52 |
| Ether -OC H₃ | ~56 |
Application of Advanced 2D NMR Techniques (e.g., HMBC) for Structural Connectivity Assignments
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the structure by showing correlations between nuclei. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it reveals couplings between protons and carbons that are two or three bonds apart. columbia.edulibretexts.org
For this compound, HMBC would provide definitive evidence for the substitution pattern. Key expected correlations include:
A cross-peak between the ether methoxy protons and the C2 aromatic carbon.
A correlation between the ester methoxy protons and the ester carbonyl carbon.
Correlations from the aromatic protons to adjacent and next-nearest-neighbor carbons, confirming the 1,2,3-substitution pattern. oregonstate.edu
These long-range correlations allow for the complete and unambiguous assembly of the molecular structure, connecting the substituent groups to the correct positions on the aromatic ring. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Presence
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be dominated by absorptions from its carbonyl and ether functionalities.
A very broad absorption band, typical for carboxylic acids, is expected in the range of 2500–3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxyl group. spectroscopyonline.com The C-H stretching vibrations of the aromatic ring and the methyl groups would appear around 3000–3100 cm⁻¹ and 2850–2960 cm⁻¹, respectively. The most prominent features would be the strong C=O stretching absorptions. Due to the presence of both a carboxylic acid and an ester, two distinct, strong peaks are expected in the 1700–1740 cm⁻¹ region, though they may overlap. Additionally, strong C-O stretching bands for the ether and ester linkages would be visible in the 1000–1300 cm⁻¹ fingerprint region. nist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (Broad) |
| Aromatic/Aliphatic | C-H stretch | 2850 - 3100 |
| Ester | C=O stretch | ~1720 - 1740 |
| Carboxylic Acid | C=O stretch | ~1700 - 1725 |
| Ether/Ester/Acid | C-O stretch | 1000 - 1300 |
Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, aiding in its identification. For this compound (C₁₀H₁₀O₅), the molecular weight is 210.19 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺·) at an m/z value of 210.
The fragmentation pattern would be characteristic of its structure. Common fragmentation pathways for related benzoic acid derivatives include the loss of small, stable molecules or radicals. nist.gov Key expected fragments for this compound would include:
M-15 (m/z 195): Loss of a methyl radical (·CH₃).
M-31 (m/z 179): Loss of a methoxy radical (·OCH₃).
M-45 (m/z 165): Loss of the carboxyl radical (·COOH).
M-59 (m/z 151): Loss of the methoxycarbonyl radical (·COOCH₃).
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z Value | Identity |
| 210 | [M]⁺· |
| 179 | [M - ·OCH₃]⁺ |
| 165 | [M - ·COOH]⁺ |
| 151 | [M - ·COOCH₃]⁺ |
X-ray Crystallographic Analysis of Related Benzoic Acid Derivatives
While a specific crystal structure for this compound is not detailed, analysis of closely related benzoic acid derivatives provides significant insight into its likely solid-state structure. A common and defining feature of benzoic acids in the crystalline state is the formation of centrosymmetric dimers. researchgate.net In this arrangement, two molecules are linked by a pair of strong hydrogen bonds between their carboxylic acid groups. rsc.org
Determination of Molecular Conformation and Dihedral Angles
The conformation of this compound is largely determined by the orientation of its three substituents—a methoxy group, a methoxycarbonyl group, and a carboxylic acid group—relative to the benzene ring. The spatial arrangement of these groups, defined by dihedral angles, is influenced by a balance of steric hindrance and electronic interactions.
The dihedral angle between the plane of the carboxylic acid group and the benzene ring is a key parameter. Similarly, the orientation of the methoxy and methoxycarbonyl groups, described by the C(aryl)-O-C(methyl) and C(aryl)-C(ester)-O-C(methyl) torsion angles, respectively, would be adjusted to minimize steric clashes. Computational modeling of related methoxy- and ester-substituted benzoic acids suggests that a non-planar conformation is highly probable.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) within Crystal Packing
The solid-state packing of this compound is anticipated to be directed by a combination of hydrogen bonding and π-stacking interactions, which are common motifs in the crystal engineering of aromatic carboxylic acids.
Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. Consequently, it is highly probable that molecules of this compound would form centrosymmetric dimers in the solid state, linked by strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a very common and stable supramolecular synthon observed in the crystal structures of the vast majority of carboxylic acids. The presence of ether and ester oxygen atoms could also lead to weaker C-H···O interactions, further stabilizing the crystal lattice.
Analysis of similar compounds, such as 2-hydroxy-3-methoxybenzoic acid, reveals the formation of infinite stacks through π–π interactions between neighboring molecules, suggesting that such interactions are a key feature in the solid-state assembly of these types of substituted benzoic acids.
Computational and Theoretical Chemistry Investigations of 3 Methoxy 2 Methoxycarbonyl Benzoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic environment of 3-Methoxy-2-(methoxycarbonyl)benzoic acid. DFT studies allow for the optimization of the molecule's geometry and the calculation of various electronic properties that govern its reactivity.
Although specific DFT studies on 3-Methoxy-2-(methoxycarbonyl)benzoic acid are not extensively published, the principles can be applied based on studies of related substituted benzoic acids. Such analyses focus on the interplay of the substituents on the benzene (B151609) ring. The molecule has three key functional groups: a carboxylic acid (-COOH), a methoxycarbonyl group (-COOCH₃), and a methoxy (B1213986) group (-OCH₃). The carboxylic acid and methoxycarbonyl groups are electron-withdrawing, while the methoxy group is electron-donating through resonance.
A DFT analysis would typically involve:
Geometry Optimization: Calculating the most stable three-dimensional conformation of the molecule, including bond lengths and angles.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO indicates the ability to donate an electron, while the LUMO's energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. It would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl and methoxy groups, identifying them as sites for electrophilic attack. Positive potential (blue) would be concentrated around the acidic hydrogen of the carboxyl group.
Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge transfer and intramolecular interactions, quantifying the stabilizing effects of electron delocalization between filled and vacant orbitals.
Theoretical studies on substituted benzoic acids confirm that DFT methods can accurately predict how substituents modulate the acidity (pKa) and reactivity of the entire molecule. chemspider.com For 3-Methoxy-2-(methoxycarbonyl)benzoic acid, DFT would elucidate the combined electronic influence that dictates its chemical behavior.
Prediction of Molecular Descriptors for Reactivity and Interaction Potential
Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are essential for quantitative structure-activity relationship (QSAR) studies and for predicting a compound's pharmacokinetic properties. The following descriptors for 3-Methoxy-2-(methoxycarbonyl)benzoic acid have been predicted using computational models.
The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with the passive transport of molecules across membranes, including intestinal absorption and blood-brain barrier penetration. srce.hrnih.gov It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. srce.hr For molecules intended for biological applications, a lower TPSA is often desirable. The predicted TPSA for 3-Methoxy-2-(methoxycarbonyl)benzoic acid indicates its polarity based on surface area.
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical measure of a molecule's hydrophobicity. molinspiration.com It influences solubility, membrane permeability, and plasma protein binding. A balanced LogP value is often crucial for drug-like molecules. The predicted LogP value for 3-Methoxy-2-(methoxycarbonyl)benzoic acid suggests moderate lipophilicity.
The number of rotatable bonds is a measure of a molecule's conformational flexibility. A higher number of rotatable bonds can negatively impact bioavailability. Hydrogen bond donors (HBD) and acceptors (HBA) are fundamental to molecular recognition and binding to biological targets. molinspiration.com These counts are key components of Lipinski's "Rule of Five," which assesses the druglikeness of a chemical compound. molinspiration.com
Below is a table of computationally predicted molecular descriptors for 3-Methoxy-2-(methoxycarbonyl)benzoic acid.
| Molecular Descriptor | Predicted Value | Implication |
|---|---|---|
| TPSA (Ų) | 72.84 | Indicates moderate polarity, relevant for predicting absorption and transport properties. |
| LogP | 1.57 | Suggests a balance between hydrophilicity and lipophilicity. |
| Number of Rotatable Bonds | 4 | Denotes a moderate degree of conformational flexibility. |
| Hydrogen Bond Acceptors | 5 | Reflects the five oxygen atoms capable of accepting hydrogen bonds. |
| Hydrogen Bond Donors | 1 | Represents the single acidic proton on the carboxylic acid group. |
Theoretical Approaches to Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. jyoungpharm.org By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into specific types of atomic contacts and their relative contributions.
For 3-Methoxy-2-(methoxycarbonyl)benzoic acid, a Hirshfeld analysis would reveal the nature of the non-covalent interactions that stabilize its solid-state structure. Key interactions would likely include:
O···H/H···O Contacts: Strong hydrogen bonds are expected, particularly involving the carboxylic acid group, which can form classic head-to-tail dimers with a neighboring molecule. Weaker C-H···O interactions involving the methoxy and methoxycarbonyl groups would also be prevalent.
H···H Contacts: These interactions typically comprise a large portion of the Hirshfeld surface, representing van der Waals forces. molinspiration.com
C···C Contacts: These indicate potential π-π stacking interactions between the aromatic rings of adjacent molecules, which are common in the crystal packing of planar aromatic compounds.
The analysis generates 2D fingerprint plots that provide a quantitative summary of the intermolecular contacts, showing the proportion of the Hirshfeld surface involved in each type of interaction. ontosight.ai This information is invaluable for understanding polymorphism and designing crystalline materials with desired properties.
Molecular Modeling and Docking Studies (in the context of chemical interactions and binding mechanisms)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). chemicalize.com These studies are fundamental in drug discovery for screening virtual libraries and understanding binding mechanisms at the molecular level.
While no specific molecular docking studies featuring 3-Methoxy-2-(methoxycarbonyl)benzoic acid as a ligand have been reported, its structural motifs are present in many biologically active compounds. A hypothetical docking study could explore its potential as an inhibitor for a relevant enzyme target. The process would involve:
Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a low-energy 3D conformer of the benzoic acid derivative.
Docking Simulation: Using software to systematically sample different orientations and conformations of the ligand within the active site of the receptor.
Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-receptor complex.
Such studies could reveal the potential of 3-Methoxy-2-(methoxycarbonyl)benzoic acid or its derivatives to interact with specific biological targets, providing a rationale for further experimental investigation in medicinal chemistry. chemicalize.com
Applications in Advanced Organic Synthesis and Chemical Development
Utilization in the Synthesis of Specific Compound Classes (e.g., as an intermediate in the development of Retinoid X Receptor Antagonists)
Retinoid X Receptors (RXRs) are nuclear receptors that play a key role in regulating gene transcription related to cell differentiation, proliferation, and metabolism. mdpi.com Molecules that can block the action of these receptors, known as RXR antagonists, are being investigated as potential therapeutic agents for various diseases. nih.govsemanticscholar.org The chemical structures of many synthetic RXR modulators are often built upon a benzoic acid scaffold, which serves to mimic the acidic portion of the natural RXR ligand, 9-cis-retinoic acid. semanticscholar.org
2-Methoxy-3-methoxycarbonylbenzoic acid represents a potential starting material or intermediate for the synthesis of novel RXR antagonists. Its benzoic acid core provides the necessary acidic moiety for receptor interaction. The existing methoxy (B1213986) and methoxycarbonyl groups can be chemically modified or used to direct the attachment of other structural components required for antagonistic activity. For example, several known dibenzodiazepine derivatives with RXR antagonistic properties feature a substituted benzoic acid unit. nih.gov The synthesis of such complex molecules often involves the coupling of a benzoic acid derivative with other heterocyclic systems, a process where a pre-functionalized building block like this compound could streamline the synthetic route.
Contribution to the Development of Novel Synthetic Methodologies
The unique structure of this compound makes it an interesting substrate for studying and developing new synthetic reactions.
Protodecarboxylation is a chemical reaction that involves the removal of a carboxylic acid group and its replacement with a hydrogen atom. Recent advancements have focused on performing this transformation under oxidative radical conditions. rsc.org This method provides an alternative to classical approaches and can be applied to a variety of benzoic acids. rsc.orgrsc.org A general procedure for this reaction involves heating the benzoic acid substrate with reagents such as silver acetate (B1210297) (AgOAc) and potassium persulfate (K₂S₂O₈) in a solvent like acetonitrile. rsc.org The utility of this compound in such studies would be to probe the influence of its specific electron-donating (methoxy) and electron-withdrawing (methoxycarbonyl) groups on the efficiency and outcome of the radical decarboxylation process.
Organolithium reagents are powerful tools in organic synthesis, acting as both strong bases and potent nucleophiles. masterorganicchemistry.comyoutube.comlibretexts.org The reaction of a molecule like this compound with an organolithium reagent (RLi) would be a subject of fundamental chemical investigation. The first equivalent of the organolithium reagent would act as a base, rapidly deprotonating the most acidic proton—the one on the carboxylic acid—to form a lithium carboxylate and an alkane. libretexts.orgmasterorganicchemistry.com
A second equivalent of the organolithium reagent could then act as a nucleophile, adding to the carbonyl carbon of the methoxycarbonyl (ester) group. masterorganicchemistry.com This would form a stable tetrahedral intermediate. Upon acidic workup, this intermediate would collapse to form a ketone. masterorganicchemistry.com Studying these reactions helps chemists understand the reactivity of multifunctional molecules and the chemoselectivity of strong reagents.
Regioselectivity refers to the control of which position on a molecule reacts in a chemical transformation. The substitution pattern of this compound makes it an excellent model compound for studying regioselectivity in aromatic chemistry. The electron-donating methoxy group and the electron-withdrawing carboxylic acid and methoxycarbonyl groups exert different directing effects on electrophilic aromatic substitution. The interplay of these groups can be studied to understand how to selectively introduce new substituents onto the aromatic ring, a fundamental concept in the synthesis of pharmaceuticals and other fine chemicals.
Identification and Structural Confirmation of Related Compounds from Natural Sources (e.g., 3,4-dimethoxy-2-(methoxycarbonyl)benzoic acid from Hydrastis canadensis)
Chemical investigation of natural sources continues to be a vital method for discovering new and biologically active compounds. A compound structurally related to the subject of this article, 3,4-dimethoxy-2-(methoxycarbonyl)benzoic acid , was isolated from the leaves of the medicinal plant Goldenseal (Hydrastis canadensis). nih.govunam.mx This discovery highlights the natural occurrence of this particular substitution pattern on a benzoic acid core.
The structure of this natural product was confirmed through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.gov Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), were crucial for establishing the precise placement of the methoxy and methoxycarbonyl groups on the benzoic acid skeleton. nih.gov For instance, correlations observed between specific protons and carbons in the HMBC spectrum allowed for the unambiguous assignment of the structure. nih.gov
Table 1. 1H and 13C NMR Spectroscopic Data for 3,4-dimethoxy-2-(methoxycarbonyl)benzoic acid (1) in CDCl₃ nih.gov
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) |
|---|---|---|---|
| 1 | 131.8 | - | - |
| 2 | 118.7 | - | - |
| 3 | 145.9 | - | - |
| 4 | 157.4 | - | - |
| 5 | 112.9 | 6.98 (d, 8.5) | C-1, C-3, C-4 |
| 6 | 126.7 | 7.87 (d, 8.5) | C-1, C-2, C-4 |
| COOH | 167.3 | - | - |
| COOCH3 | 168.1 | - | - |
| 3-OCH3 | 62.1 | 3.87 (s) | C-3 |
| 4-OCH3 | 56.2 | 3.95 (s) | C-4 |
| COOCH3 | 52.7 | 3.91 (s) | COOCH3 |
Future Research Directions and Perspectives
Exploration of Undiscovered Synthetic Routes for Enhanced Efficiency and Selectivity
One promising avenue is the exploration of C-H activation and functionalization reactions. acs.org Transition-metal-catalyzed C-H activation could enable the direct introduction of the methoxy (B1213986) and methoxycarbonyl groups onto a simpler benzoic acid precursor, thereby reducing the number of synthetic steps. Research into ligands that can control the regioselectivity of such reactions on a benzoic acid scaffold will be crucial. acs.org
Furthermore, multicomponent reactions, such as the Passerini or Ugi reactions, could offer efficient pathways to highly functionalized aromatic compounds. beilstein-journals.orgnih.gov Investigating the possibility of incorporating precursors of 2-Methoxy-3-methoxycarbonylbenzoic acid into such reactions could lead to the rapid and efficient synthesis of a library of related compounds. A patent for the synthesis of the related compound, 2-methyl-3-methoxybenzoic acid, from 2,6-dichlorotoluene (B125461) highlights the industrial interest in efficient routes to substituted benzoic acids. google.com
Future research could also focus on flow chemistry for the continuous synthesis of this compound. Continuous processes can offer improved safety, better heat and mass transfer, and higher reproducibility compared to batch processes, which is particularly important for exothermic reactions that might be involved in the synthesis. scispace.com
Table 1: Potential Future Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| C-H Activation/Functionalization | Fewer synthetic steps, increased atom economy. | Development of regioselective catalysts and ligands. |
| Multicomponent Reactions | High efficiency, molecular diversity. | Design of novel reaction cascades. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Optimization of reaction conditions in continuous reactors. |
| Biocatalysis | Use of renewable feedstocks, mild reaction conditions. | Engineering enzymes for specific transformations. |
In-depth Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing processes and developing new ones. The interplay of the electron-donating methoxy group and the electron-withdrawing methoxycarbonyl and carboxylic acid groups creates a complex electronic environment on the aromatic ring, influencing its reactivity in electrophilic aromatic substitution and other reactions.
Future research should employ a combination of experimental and computational methods to elucidate reaction pathways. Kinetic studies, in situ spectroscopic techniques (such as NMR and IR), and isotope labeling experiments can provide valuable data on reaction rates and intermediates. nih.govacs.org
Computational chemistry, particularly density functional theory (DFT), can be a powerful tool for modeling reaction profiles, predicting transition states, and understanding the factors that control regioselectivity. researchgate.netnih.govresearchgate.netresearchgate.net For instance, computational studies can help to predict the most likely sites for electrophilic attack or nucleophilic substitution on the aromatic ring, guiding the design of new reactions. Combining experimental results with computational models can provide a detailed picture of the reaction mechanism at a molecular level. bham.ac.uk
Design and Synthesis of Novel Derivatives with Tuned Chemical Reactivity
The structure of this compound serves as an excellent starting point for the design and synthesis of novel derivatives with tailored properties. The carboxylic acid and ester functionalities provide convenient handles for further chemical modifications, such as amidation, esterification, and reduction.
One area of focus could be the synthesis of biologically active molecules. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. icm.edu.pl By modifying the substituents on the aromatic ring or transforming the functional groups, it may be possible to develop new drug candidates. Structure-activity relationship (SAR) studies will be crucial in this endeavor, helping to identify the structural features that are essential for a desired biological activity. icm.edu.plmdpi.comnih.govresearchgate.net For example, novel benzoic acid derivatives have been investigated as acetylcholinesterase and carbonic anhydrase inhibitors for potential use in Alzheimer's disease treatment. nih.gov Similarly, derivatives of other methoxylated acids have shown promise as antimitotic agents and in inducing cell death in cancer cell lines. nih.govnih.gov
The synthesis of novel polymers and materials is another exciting prospect. The di-functional nature of the molecule (carboxylic acid and ester) could allow it to be used as a monomer in polymerization reactions, leading to the creation of new polyesters or polyamides with unique properties. The aromatic core would impart rigidity to the polymer backbone, which could be advantageous for applications requiring high thermal stability.
Integration into Sustainable and Green Chemical Processes and Methodologies
Future research on this compound must be guided by the principles of green chemistry to ensure that new synthetic methods and applications are environmentally benign. brazilianjournals.com.br This includes the use of renewable feedstocks, the development of catalytic reactions that minimize waste, and the use of safer solvents and reagents.
A significant opportunity lies in the use of biomass-derived starting materials. Lignin (B12514952), a major component of plant biomass, is a rich source of aromatic compounds and could potentially be converted into precursors for this compound. rsc.orgkit.edukit.edu The development of efficient methods for the depolymerization of lignin and the selective functionalization of the resulting aromatic monomers is a key challenge in this area. rsc.org The use of biocatalysis, employing enzymes or whole-cell systems, can offer a green and sustainable alternative to traditional chemical synthesis for the production of aromatic compounds. researchgate.netnih.govnih.gov
The development of catalytic oxidation reactions using green oxidants, such as hydrogen peroxide, is another important research direction. mdpi.com Replacing stoichiometric and often toxic oxidizing agents with catalytic systems that use H₂O₂ would significantly reduce the environmental impact of the synthesis. Furthermore, exploring the use of water as a solvent for reactions would be a major step towards more sustainable chemical processes.
Q & A
Q. What are the common synthetic routes for 2-Methoxy-3-methoxycarbonylbenzoic acid?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid backbone. A plausible route includes:
Methyl esterification : React 3-carboxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.
Methoxy introduction : Use a nucleophilic substitution or Ullmann coupling to introduce the methoxy group at the 2-position.
- Key Considerations : Protect the carboxylic acid group during methoxylation to avoid side reactions. Purification via recrystallization (using ethanol/water) is recommended to achieve >98% purity .
- Validation : Confirm structure via NMR (e.g., δ ~3.9 ppm for methoxy protons) and IR (C=O stretch at ~1700 cm⁻¹ for ester and acid groups).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
| Technique | Target Features | Expected Data |
|---|---|---|
| ¹H NMR | Methoxy groups, aromatic protons | δ 3.8–4.0 ppm (OCH₃), δ 6.5–8.5 ppm (aromatic H) |
| ¹³C NMR | Carbonyl groups (ester and acid) | ~167–170 ppm (C=O) |
| IR | Functional group validation | Peaks at ~1700 cm⁻¹ (ester C=O), ~2500–3300 cm⁻¹ (acid O-H) |
| Mass Spec | Molecular ion | [M+H]⁺ at m/z 211 (C₁₀H₁₀O₅) |
Q. What are the best practices for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at ambient temperature (20–25°C) with desiccants to prevent moisture absorption .
- Incompatibilities : Avoid strong acids/oxidizing agents (e.g., HNO₃, H₂O₂) to prevent decomposition .
- Safety : Use PPE (gloves, goggles) and work in a fume hood. No acute toxicity data are available, so treat as a potential irritant .
Advanced Research Questions
Q. How to design experiments assessing the stability of this compound under varying conditions?
- Methodological Answer :
- Stress Testing :
Thermal Stability : Heat samples to 40–80°C for 24–72 hours; monitor degradation via HPLC.
Hydrolytic Stability : Expose to pH 1–13 buffers; analyze by TLC for ester/acid group interconversion.
- Outcome : Degradation products (if any) can be identified via LC-MS. Stability is expected under dry, cool conditions .
Q. How to resolve contradictions in reported physical properties (e.g., melting points)?
- Methodological Answer :
- Reproducibility : Recrystallize the compound from ethanol/water and measure melting point using differential scanning calorimetry (DSC) for accuracy.
- Common Pitfalls : Impurities (e.g., residual solvents) lower observed melting points. Cross-check with elemental analysis .
Q. What strategies are recommended for toxicity assessment when data are unavailable?
- Methodological Answer :
- QSAR Modeling : Use tools like OECD QSAR Toolbox to predict toxicity based on structural analogs (e.g., methoxybenzoic acids).
- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK293 cells) at 0.1–100 µM concentrations.
- Reference : Similar compounds (e.g., 4-hydroxy-3-methoxybenzoic acid) show low acute toxicity, suggesting cautious handling .
Q. How to optimize reaction conditions when ester/carboxylic acid groups interfere with synthetic steps?
- Methodological Answer :
- Protection/Deprotection :
Protect the carboxylic acid as a tert-butyl ester using Boc₂O/DMAP.
Perform methoxylation, then deprotect with TFA.
- Example : This approach avoids side reactions during electrophilic substitution .
Q. What advanced methods ensure high-purity this compound for sensitive applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
